molecular formula C9H14O4S B2584690 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2490406-03-4

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2584690
CAS No.: 2490406-03-4
M. Wt: 218.27
InChI Key: KFDOAMZHCIDSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid: is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol . This compound is characterized by a spirocyclic structure containing a sulfur atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a suitable thioether with an oxidizing agent to introduce the sulfone group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or hydrolysis. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of both the sulfone and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOAMZHCIDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.